Kinase Inhibition: Core Scaffold in a Patent for Selective PI3K Inhibitors
A series of thiazole derivatives specifically substituted in the 2-position by a morpholin-4-yl moiety, which includes the core structure of 2-(4-Morpholinyl)-1,3-thiazol-4-ol, are claimed as selective inhibitors of PI3K enzymes [1]. While the parent compound is not the active drug substance, its core structure is a defining feature of the claimed invention, in contrast to other thiazole derivatives substituted at different positions (e.g., 4- or 5-substituted analogs) or with alternative amine moieties like piperazine, which would not fall under this specific patent family and may exhibit different selectivity profiles [1].
| Evidence Dimension | PI3K Enzyme Inhibition |
|---|---|
| Target Compound Data | Core scaffold of a series of selective PI3K inhibitors |
| Comparator Or Baseline | Thiazole derivatives with non-morpholine substituents or different substitution patterns |
| Quantified Difference | N/A (Patent classification claim) |
| Conditions | PI3K enzyme assay |
Why This Matters
Procuring the unsubstituted core provides a validated starting point for synthesizing a claimed class of PI3K inhibitors, which is critical for freedom-to-operate considerations and targeted lead generation programs.
- [1] European Patent Office. (2009). EP 2084155 A1: THIAZOLE DERIVATIVES AS KINASE INHIBITORS. Retrieved from https://data.epo.org View Source
